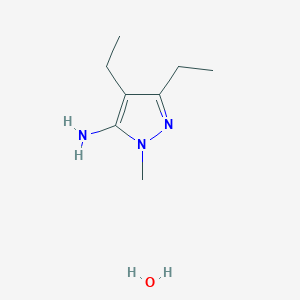

3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate

Description

Significance of Pyrazole (B372694) Heterocycles in Organic Chemistry Research

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, forms the core of a vast and versatile family of compounds. chemicalbook.comijraset.com The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, antidepressant, and analgesic agents. nih.govglobalresearchonline.netpharmajournal.netorientjchem.org Its significance extends to agrochemicals, where pyrazole derivatives are utilized as insecticides and fungicides. chemicalbook.comglobalresearchonline.net In the realm of organic synthesis, pyrazoles serve as indispensable building blocks and versatile intermediates for constructing more complex molecular architectures and fused heterocyclic systems. nih.govmdpi.com The unique chemical properties of the pyrazole ring, stemming from its two distinct nitrogen atoms, allow for extensive functionalization, making it a subject of continuous research and development. globalresearchonline.netorientjchem.org

Structural Characteristics and Chemical Reactivity of Pyrazole Core

The pyrazole ring is a planar, five-membered system composed of three carbon atoms and two adjacent nitrogen atoms. chemicalbook.comrrbdavc.org One nitrogen atom is described as "pyrrole-like," as its lone pair of electrons participates in the aromatic system, rendering it acidic and a proton donor. nih.govresearchgate.net The other nitrogen is "pyridine-like," with its lone pair located in an sp² hybrid orbital in the plane of the ring, which imparts basic properties and allows it to act as a proton acceptor. chemicalbook.comnih.gov This dual acidic and basic character means pyrazoles are amphoteric, although the basic character generally prevails. nih.gov

The reactivity of the pyrazole ring is dictated by its electronic distribution. The two electronegative nitrogen atoms decrease the electron density at the adjacent carbon positions (C3 and C5), making them susceptible to nucleophilic attack. chemicalbook.comresearchgate.net Conversely, the C4 position is comparatively electron-rich, making it the preferred site for electrophilic substitution reactions such as halogenation and nitration. chemicalbook.comijraset.comglobalresearchonline.net

The pyrazole ring is considered aromatic because it fulfills Hückel's rule: it is a planar, cyclic, conjugated system containing 6 π-electrons. ijraset.comrrbdavc.org This electron sextet, delocalized across the ring, is formed by one electron from each of the three carbon atoms, one from the pyrrole-like nitrogen, and two from the pyridine-like nitrogen's p-orbital (though some sources state one electron from each nitrogen and one from each carbon contributes to the 6π system). chemicalbook.comijraset.comrrbdavc.org This aromaticity confers significant stability to the ring system, which is resistant to oxidation and reduction under many conditions. chemicalbook.com

Table 1: Electronic Properties of the Pyrazole Ring

| Feature | Description | Reference |

|---|---|---|

| Ring Type | 5-membered aromatic heterocycle | chemicalbook.comijraset.com |

| π-Electron Count | 6 | ijraset.comrrbdavc.org |

| N1 Atom (Pyrrole-like) | Acidic, lone pair involved in aromaticity | nih.gov |

| N2 Atom (Pyridine-like) | Basic, lone pair not in aromatic system | chemicalbook.comnih.gov |

| Electrophilic Attack | Preferentially occurs at the C4 position | chemicalbook.comijraset.com |

| Nucleophilic Attack | Can occur at the electron-deficient C3 and C5 positions | nih.govresearchgate.net |

Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental characteristic of many pyrazole derivatives. ijraset.comnih.gov This phenomenon significantly influences the compound's chemical reactivity, physical properties, and biological activity, as different tautomers can exhibit distinct behaviors. researchgate.net

Annular tautomerism is a specific form of prototropic tautomerism that occurs in N-unsubstituted pyrazoles. It involves the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2). rrbdavc.org This rapid exchange results in an equilibrium between two tautomeric forms. nih.gov For a pyrazole with a substituent at the 3-position, for instance, annular tautomerism creates an equilibrium with the 5-substituted isomer. fu-berlin.de The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and the nature of the substituents on the carbon atoms of the ring. fu-berlin.denih.gov

In addition to annular tautomerism, pyrazoles with specific functional groups can exhibit side-chain tautomerism. A prominent example is found in aminopyrazoles, which can exist in equilibrium between an amino form and an imino form. Similarly, pyrazolones (hydroxypyrazoles) display keto-enol tautomerism, existing as either the 1H-pyrazol-3-ol (enol) or the 1,2-dihydro-3H-pyrazol-3-one (keto) form. mdpi.comnih.gov The stability and prevalence of these tautomers are also dictated by substitution patterns and environmental conditions. nih.gov

The electronic nature of substituents on the pyrazole ring plays a critical role in determining the position of the tautomeric equilibrium. nih.govnih.gov A general principle is that the tautomer with the N-H group further from an electron-withdrawing substituent is often favored. nih.gov Conversely, the nitrogen atom with the lone electron pair tends to be positioned closer to the more electron-withdrawing group. nih.govnih.gov

For example, studies have shown that pyrazoles with electron-withdrawing groups like nitro or trifluoromethyl prefer the tautomeric form where the substituent is at position 3 (relative to the NH at position 1). nih.govnih.gov In contrast, electron-donating groups such as alkyl groups often favor the 5-substituted tautomer or exist as a mixture. nih.gov The solvent environment also exerts a strong influence; polar solvents can stabilize one tautomer over another through hydrogen bonding. nih.govrsc.org In the solid state, crystal packing forces and intermolecular interactions like hydrogen bonding can lock the molecule into a single, specific tautomeric form. nih.govrsc.org

Table 2: Factors Influencing Tautomeric Equilibrium in Pyrazoles

| Factor | Influence | Reference |

|---|---|---|

| Electronic Effects | Electron-withdrawing groups and electron-donating groups stabilize different tautomers. | nih.govnih.gov |

| Steric Effects | Bulky substituents can influence conformational preferences and tautomer stability. | fu-berlin.de |

| Solvent Polarity | Polar and protic solvents can shift the equilibrium by stabilizing specific tautomers through hydrogen bonding. | nih.govrsc.org |

| Physical State | The dominant tautomer in solution may differ from the one present in the solid crystalline state. | nih.govnih.gov |

| Intramolecular Bonds | The potential for internal hydrogen bonding can stabilize an otherwise less favored tautomer. | nih.govnih.gov |

Tautomerism and Isomerism in Substituted Pyrazoles and Pyrazolamines

Specific Context of Pyrazolamine Derivatives

Among the vast family of pyrazole derivatives, pyrazolamines, particularly 5-aminopyrazoles, represent a class of significant interest. The presence of an amino group provides a reactive handle for further chemical transformations, making these compounds valuable synthons, or building blocks, in organic synthesis. beilstein-journals.orgnih.gov 5-Aminopyrazoles are extensively used as precursors for constructing a plethora of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[5,1-c]-1,2,4-triazines. beilstein-journals.orgnih.gov

These fused systems are of great interest because they often mimic the structure of endogenous purine (B94841) bases found in DNA and RNA, allowing them to interact with various biological targets. beilstein-journals.org The biological and medicinal properties of 5-aminopyrazole derivatives are vast, with research demonstrating their potential as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents. nih.govnih.gov Their ability to serve as a versatile pharmacophore has prompted extensive research into developing novel synthetic routes and exploring their therapeutic potential. nih.govmdpi.com

Table 1: Selected Biological Activities of 5-Aminopyrazole Derivatives

| Derivative Class | Reported Biological Activity | Reference |

|---|---|---|

| Pyrazolo[3,4-b]pyridines | Protein kinase inhibitors, antioxidant, fungicide | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Antitumor, kinase inhibitors (e.g., IKK, NIK) | nih.govmdpi.com |

| Imidazo[1,2-b]pyrazoles | Antioxidant | nih.gov |

| Pyrazolo[5,1-c] nih.govnih.govproquest.comtriazines | Antimicrobial | nih.gov |

| 3,5-diamino-N-aryl-1H-pyrazole-4-carbothioamides | HIV-1 inhibitors | mdpi.com |

Overview of Research Trajectories for 3,4-diethyl-1-methyl-1H-pyrazol-5-amine Hydrate (B1144303) and Related Analogues

Direct and extensive research publications focusing solely on 3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate are limited, with the compound primarily appearing in the catalogs of chemical suppliers as a building block for research and development. amerigoscientific.comhit2lead.com However, an analysis of its structural features in the context of related analogues allows for an informed overview of its potential research trajectories.

The key structural motifs of the molecule are:

A pyrazole core , a well-established pharmacophore. nih.gov

A methyl group at the N1 position , which blocks tautomerism and provides a specific regioisomer.

Ethyl groups at the C3 and C4 positions , which increase lipophilicity compared to unsubstituted or methyl-substituted analogues. This modification can influence membrane permeability and interactions with hydrophobic pockets in biological targets.

A 5-amino group , which acts as a crucial functional group for building more complex molecules and is often a key feature for biological activity. nih.govnih.gov

Research on analogous structures suggests that the primary trajectory for a compound like this compound is as an intermediate in the synthesis of more complex, biologically active molecules. beilstein-journals.org The 5-amino group is a prime site for reaction with various electrophiles to create libraries of compounds for screening. mdpi.comnih.gov For instance, it can be used in condensation reactions to form fused pyrazoloazines, which are explored for a wide range of therapeutic applications. beilstein-journals.orgnih.gov

The research trajectories for analogues with similar substitution patterns often focus on areas of significant medical need. Given that various substituted pyrazolamines have demonstrated efficacy as kinase inhibitors, anticancer agents, and anti-inflammatory molecules, it is plausible that derivatives of this compound would be investigated for similar purposes. mdpi.comproquest.com The specific diethyl substitution pattern would be part of a structure-activity relationship (SAR) study to optimize potency and selectivity for a particular biological target, such as a protein kinase. nih.gov

Table 2: Physicochemical Properties of 3,4-diethyl-1-methyl-1H-pyrazol-5-amine and its Hydrate

| Property | Value (Anhydrous) | Value (Hydrate) | Reference |

|---|---|---|---|

| Molecular Formula | C8H15N3 | Not specified | sigmaaldrich.com |

| Molecular Weight | 153.23 g/mol | 171.24 g/mol | hit2lead.comsigmaaldrich.com |

| CAS Number | 87675-34-1 (related amine) | 1269225-06-0 | hit2lead.comsigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,5-diethyl-2-methylpyrazol-3-amine;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.H2O/c1-4-6-7(5-2)10-11(3)8(6)9;/h4-5,9H2,1-3H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYHDGQTHKWQGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1CC)C)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Analysis of 3,4-diethyl-1-methyl-1H-pyrazol-5-amine Hydrate (B1144303)

Single-Crystal X-ray Diffraction Studies

Experimental data from single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis would provide the foundational data required for a complete structural elucidation of 3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate. However, no such study has been published in the available scientific literature or deposited in crystallographic databases.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Without experimental crystallographic data, the specific bond lengths (the distances between the nuclei of two bonded atoms), bond angles (the angles between adjacent bonds), and torsion angles (the angles between planes through two sets of three atoms) for this compound remain undetermined.

Crystal Packing Analysis and Unit Cell Parameters

The manner in which molecules of this compound arrange themselves in a solid-state crystal lattice is unknown. Consequently, the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal lattice, denoted as a, b, c, α, β, and γ) have not been determined.

Elucidation of Intermolecular Interactions: Hydrogen Bonding Network

While the molecular structure suggests the potential for hydrogen bonding involving the amine group and the water of hydration, the specific details of the hydrogen bonding network—including donor-acceptor distances and angles—cannot be described without a solved crystal structure.

π-Stacking Interactions

The pyrazole (B372694) ring is an aromatic system capable of engaging in π-stacking interactions. However, the existence, geometry, and significance of any such interactions within the crystal lattice of this compound are currently unknown.

Polymorphism and Solid-State Forms

There is currently no published research detailing the investigation of polymorphism or different solid-state forms of this compound. The study of polymorphism is crucial for understanding how different crystalline arrangements of the same molecule can influence its physical and chemical properties, such as solubility, stability, and melting point.

Hirshfeld Surface Analysis for Intermolecular Contacts

A Hirshfeld surface analysis for this compound has not been reported in the scientific literature. This computational method is used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the nature and prevalence of contacts such as hydrogen bonds and van der Waals forces. While this analysis has been performed on other pyrazole derivatives to understand their crystal packing, no such data exists for the specified compound.

Advanced Spectroscopic Characterization for Structural Detail

Comprehensive spectroscopic data, which is fundamental for confirming molecular structure and understanding chemical environments, is not available for this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No high-resolution 1D or 2D NMR data for this compound has been published.

Detailed ¹H and ¹³C NMR spectra, which would allow for the complete assignment of all proton and carbon signals in the molecule, are not available. Such data would be essential for confirming the basic structural framework of the compound.

There are no published 2D NMR studies (such as COSY, HSQC, HMBC, or NOESY) for this compound. These advanced experiments are necessary to establish the connectivity between atoms and to determine the through-space relationships and stereochemistry of the molecule.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational States

Infrared (IR) and Raman spectroscopic data for this compound are not found in the available literature. These techniques provide valuable information about the functional groups present in a molecule and can offer insights into its conformational states.

Conformational Analysis and Dynamic Studies

The three-dimensional arrangement of atoms (conformation) and the dynamic processes such as bond rotations and tautomeric exchanges are fundamental to a molecule's properties and reactivity.

Investigation of Preferred Conformations in Solution and Solid State

The conformation of this compound is influenced by the orientation of the ethyl and methyl substituents on the pyrazole ring. In the solid state, the conformation is fixed within the crystal lattice, often influenced by intermolecular interactions such as hydrogen bonding, particularly with the water of hydration and the amine group. The pyrazole ring itself is largely planar. nih.gov

In solution, the molecule is more flexible. The ethyl groups can rotate around the carbon-carbon single bonds. The preferred conformation will be the one that minimizes steric hindrance. Computational studies on similar substituted pyrazoles have been used to determine the most stable rotamers. iu.edu.sa For instance, studies on other pyrazole derivatives have shown that the orientation of substituents relative to the ring can be determined, and in some cases, different conformers have been identified with varying energy levels. iu.edu.sa

Dynamic NMR Studies for Rotational Barriers or Tautomeric Exchange

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying time-dependent processes in molecules. For pyrazole derivatives, two key dynamic processes are of interest: rotational barriers of substituents and prototropic tautomerism.

While the N-methylation in 3,4-diethyl-1-methyl-1H-pyrazol-5-amine prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, the potential for amino-imino tautomerism exists, although the amino form is generally more stable for 5-aminopyrazoles. beilstein-journals.orgnih.govresearchgate.net DNMR studies on related pyrazoles have revealed dynamic behavior in solution due to prototropic tautomerism, which often results in the broadening of NMR signals. beilstein-journals.orgnih.govresearchgate.net

Furthermore, restricted rotation around the C-N bond of the amino group or the C-C bonds of the ethyl groups could potentially be observed using variable temperature NMR experiments. Such studies would allow for the determination of the energy barriers associated with these rotational processes. However, specific DNMR studies on this compound have not been reported in the reviewed literature.

Reactivity and Derivatization Strategies for 3,4 Diethyl 1 Methyl 1h Pyrazol 5 Amine Hydrate

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is generally reactive towards electrophilic substitution, with its reactivity being greater than benzene but less than that of pyrrole (B145914) or furan. imperial.ac.uk The position of substitution is heavily influenced by the nature and location of substituents already present on the ring. In the case of 3,4-diethyl-1-methyl-1H-pyrazol-5-amine, the pyrazole ring is highly activated towards electrophilic attack due to the cumulative electron-donating effects of the N-methyl, C3-ethyl, C4-ethyl, and C5-amino groups.

However, the typical site for electrophilic substitution in pyrazoles is the C4 position, which is the most electron-rich carbon. imperial.ac.uknih.gov In the title compound, this position is already occupied by an ethyl group. Consequently, electrophilic substitution directly on the pyrazole ring is sterically hindered and electronically disfavored at the remaining C3 and C5 positions, which are considered electrophilic in nature. nih.gov Therefore, direct electrophilic attack on the carbon framework of the pyrazole ring is not a common derivatization strategy for this specific molecule.

The regioselectivity of electrophilic substitution on a pyrazole ring is a consequence of the directing effects of the existing substituents. The substituents on 3,4-diethyl-1-methyl-1H-pyrazol-5-amine collectively influence the electron density distribution within the heterocyclic ring.

1-Methyl Group: An N-alkyl group is an electron-donating group that activates the pyrazole ring.

3-Ethyl and 4-Ethyl Groups: Alkyl groups are electron-donating through an inductive effect, thereby increasing the electron density of the ring and enhancing its reactivity towards electrophiles.

5-Amino Group: The amino group is a powerful activating group due to the resonance effect of the nitrogen lone pair, which significantly increases the electron density of the pyrazole system. Groups capable of electron donation, such as an amino group, have been shown to influence the electronic properties of the pyrazole ring. nih.gov

These electron-donating groups work in concert to activate the ring, with the primary effect being the enrichment of the C4 position. imperial.ac.uknih.gov As this position is blocked, electrophilic substitution is impeded. Any potential electrophilic attack would likely occur on the exocyclic amino group, which is a more accessible and highly nucleophilic site.

| Substituent | Position | Electronic Effect | Influence on Electrophilic Substitution |

|---|---|---|---|

| Methyl | N1 | Electron-donating (inductive) | Activates the ring, directs to C4 |

| Ethyl | C3 | Electron-donating (inductive) | Activates the ring |

| Ethyl | C4 | Electron-donating (inductive) | Activates the ring, blocks the primary site of substitution |

| Amino | C5 | Strongly electron-donating (resonance) | Strongly activates the ring, directs to C4 |

Nucleophilic Reactivity of the Pyrazole Ring

The pyrazole ring itself exhibits limited nucleophilic character at its carbon atoms. The C3 and C5 positions are generally considered electrophilic, making them susceptible to attack by nucleophiles rather than acting as nucleophilic centers. nih.gov The primary site of nucleophilicity on the pyrazole ring system is the sp²-hybridized, pyridine-like nitrogen atom (N2). nih.gov

Reactions Involving the Amino Group

The exocyclic amino group at the C5 position is the most reactive site for the derivatization of 3,4-diethyl-1-methyl-1H-pyrazol-5-amine. As a primary amine, it readily undergoes a variety of reactions characteristic of this functional group, including acylation, alkylation, and reductive amination. arkat-usa.org

The nucleophilic amino group reacts readily with acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide derivatives. This reaction provides a straightforward method for introducing a wide range of acyl groups onto the pyrazole scaffold. The reaction typically proceeds under basic conditions to neutralize the hydrogen halide byproduct.

| Acylating Agent | Product Class | General Structure of Product |

|---|---|---|

| Acetyl chloride | Acetamide | acetamide) |

| Benzoyl chloride | Benzamide | benzamide) |

| Acetic anhydride | Acetamide | acetamide) |

Alkylation of the C5-amino group can be achieved using various alkylating agents, such as alkyl halides or sulfates. This reaction leads to the formation of secondary and tertiary amines. Controlling the degree of alkylation to achieve mono-alkylation can sometimes be challenging, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of the di-alkylated product. Reaction conditions, such as stoichiometry and temperature, can be optimized to favor the desired product.

| Alkylating Agent | Product Class | General Structure of Product |

|---|---|---|

| Methyl iodide | Secondary/Tertiary Amine |  |

| Benzyl bromide | Secondary/Tertiary Amine |  |

| Ethyl sulfate | Secondary/Tertiary Amine |  |

Reductive amination is a highly versatile method for the N-alkylation of amines. organic-chemistry.org This one-pot reaction involves the initial condensation of the primary amino group of 3,4-diethyl-1-methyl-1H-pyrazol-5-amine with an aldehyde or ketone to form an intermediate imine (or Schiff base). This intermediate is not isolated but is reduced in situ to the corresponding secondary amine using a suitable reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (B8407120). mdpi.commdpi.com This method is advantageous as it typically avoids the over-alkylation issues that can be encountered with direct alkylation using alkyl halides. organic-chemistry.org A wide variety of carbonyl compounds can be used, allowing for the synthesis of a diverse library of N-substituted derivatives.

| Carbonyl Compound | Reducing Agent | Product Class | General Structure of Product |

|---|---|---|---|

| Benzaldehyde | Sodium borohydride | Secondary Amine |  |

| Acetone | Sodium triacetoxyborohydride | Secondary Amine |  |

| Cyclohexanone | Sodium borohydride | Secondary Amine |  |

Formation of Imines and Amides

The primary amino group at the C5 position of 3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate (B1144303) is a key site for derivatization, readily participating in reactions to form imines and amides.

Imine Formation:

Aminopyrazoles undergo condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. This reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. For instance, various pyrazole-1-carbaldehyde compounds have been reacted with substituted anilines in the presence of sodium hydroxide in ethanol (B145695) to yield imines. researchgate.net Similarly, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine reacts with p-methoxybenzaldehyde under solvent-free conditions at elevated temperatures to form the corresponding N-(5-pyrazolyl)imine. mdpi.com This reaction proceeds via a condensation/reduction sequence, where the imine is an intermediate that can be isolated or further reduced in situ. mdpi.com The synthesis of imines from 4-aminoantipyrine and various phenolic aldehydes has also been reported, highlighting the general applicability of this reaction to aminopyrazole derivatives. srce.hr

Amide Formation:

The nucleophilic amino group of aminopyrazoles readily reacts with carboxylic acid derivatives, such as acyl chlorides and anhydrides, to form stable amide linkages. acs.org This transformation is a common strategy for synthesizing a wide range of functionalized pyrazole compounds. For example, pyrazole carboxylic acid amides have been synthesized from pyrazole-3-carbonyl chlorides and 5-amino-1,3,4-thiadiazole-2-sulfonamide. nih.gov The direct catalytic formation of amides from carboxylic acids and amines is also an area of growing interest, offering a more atom-economical approach. The reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with aminophenyl intermediates to produce amide derivatives further illustrates this synthetic strategy. science.gov

Table 1: Examples of Imine and Amide Formation with Aminopyrazole Derivatives

| Aminopyrazole Reactant | Carbonyl/Acylating Agent | Product Type | Reference |

| Pyrazole-1-carbaldehyde | Substituted anilines | Imine | researchgate.net |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | Imine | mdpi.com |

| 4-aminoantipyrine | Phenolic aldehydes | Imine | srce.hr |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide | Pyrazole-3-carbonyl chlorides | Amide | nih.gov |

| Aminophenyl intermediate | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Amide | science.gov |

Condensation Reactions with Carbonyl Compounds

Beyond simple imine formation, the amino group of 3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate can participate in more complex condensation reactions with various carbonyl compounds, leading to the formation of fused heterocyclic systems. These reactions are of significant interest due to the diverse biological activities associated with such scaffolds.

5-aminopyrazoles are known to react with activated carbonyl groups, such as those in β-ketoesters and 1,3-diketones, to construct fused ring systems like pyrazolo[3,4-b]pyridines. rsc.orgnih.gov For example, the condensation of pyrazole-5-amine derivatives with activated carbonyl compounds in refluxing acetic acid has been shown to be an efficient method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. rsc.org Similarly, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in an ionic liquid leads to the formation of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines. nih.gov

The reaction of 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one with aromatic aldehydes results in the formation of 4-cinnamoyl derivatives. researchgate.net Furthermore, 5-aminopyrazoles can be utilized in one-flask syntheses to produce pyrazolo[3,4-d]pyrimidines through reactions with N,N-substituted amides in the presence of PBr3, followed by heterocyclization. semanticscholar.orgmdpi.com

Table 2: Examples of Condensation Reactions of Aminopyrazoles with Carbonyl Compounds

| Aminopyrazole Reactant | Carbonyl Reactant | Product Type | Reference |

| Pyrazole-5-amine derivatives | Activated carbonyl groups | Pyrazolo[3,4-b]pyridines | rsc.org |

| 3-methyl-1-phenyl-1H-pyrazol-5-amine | α,β-unsaturated ketones | Pyrazolo[3,4-b]pyridines | nih.gov |

| 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one | Aromatic aldehydes | 4-Cinnamoyl derivatives | researchgate.net |

| 5-aminopyrazoles | N,N-substituted amides | Pyrazolo[3,4-d]pyrimidines | semanticscholar.orgmdpi.com |

Functionalization of the Pyrazole Ring

The pyrazole ring itself is a robust aromatic system that can undergo various functionalization reactions, including oxidation, reduction, C-H activation, and cross-coupling reactions.

Oxidation Pathways

The pyrazole ring is generally resistant to oxidation. globalresearchonline.net However, substituents on the ring can be oxidized. For instance, methyl groups attached to the pyrazole ring can be oxidized to carboxylic acids under appropriate conditions. While direct oxidation of the pyrazole ring is challenging, the formation of N-oxides is a possibility. The synthesis of pyrazoles can sometimes involve an oxidation step, such as the in situ oxidation of pyrazoline intermediates using bromine or by heating in DMSO under an oxygen atmosphere to afford the aromatic pyrazole ring. organic-chemistry.org

Reduction Pathways

The pyrazole ring is also highly resistant to reduction under typical catalytic hydrogenation conditions. globalresearchonline.net However, it can be reduced under more forcing conditions. For example, catalytic hydrogenation can lead to the formation of pyrazolines and subsequently pyrazolidines. globalresearchonline.net More commonly, functional groups attached to the pyrazole ring are selectively reduced. For example, esters of pyrazole-3,4-dicarboxylic acid have been reduced to the corresponding alcohols and aldehydes. rsc.org

C–H Activation Strategies

Direct C–H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, including pyrazoles. This strategy allows for the formation of new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials. Rhodium(III)-catalyzed C-H activation has been used for the regioselective synthesis of polyfunctionalized furans bearing pyrazole moieties. researchgate.net Palladium-catalyzed intramolecular C-H activation and C-S bond formation have been employed to synthesize pyrazolo[5,1-b]benzothiazoles. rsc.org Furthermore, photocatalytic methods have been developed for the C-H amination of arenes with pyrazoles, demonstrating the utility of modern synthetic methods for pyrazole functionalization. acs.orgacs.org Non-covalent interaction-guided strategies are also being explored for the distal C-H functionalization of heteroarenes. dmaiti.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Heck reactions, are indispensable tools for the synthesis of functionalized pyrazoles. researchgate.netmdpi.comnih.gov These reactions allow for the formation of C-C bonds between a pyrazole core and various aryl, heteroaryl, or alkyl groups. For these reactions to occur, the pyrazole ring typically needs to be pre-functionalized with a halide or a triflate group. The cross-coupling of C(sp3) organometallics with organic electrophiles has also been extensively studied, providing routes to alkyl-substituted pyrazoles. nih.govacs.org Nickel-catalyzed Suzuki-Miyaura cross-coupling has been reported as a more sustainable alternative to palladium catalysis for the synthesis of biaryl compounds involving heterocyclic substrates. nih.gov

Table 3: Summary of Pyrazole Ring Functionalization Strategies

| Reaction Type | Key Features | Example Application | References |

| Oxidation | Generally resistant; substituent oxidation is more common. | Oxidation of pyrazoline intermediates to pyrazoles. | globalresearchonline.netorganic-chemistry.org |

| Reduction | Ring is resistant; reduction of substituents is preferred. | Reduction of pyrazole carboxylates to alcohols/aldehydes. | globalresearchonline.netrsc.org |

| C-H Activation | Direct functionalization of C-H bonds. | Rh(III)-catalyzed synthesis of pyrazole-substituted furans. | researchgate.netrsc.org |

| Cross-Coupling | Formation of C-C bonds with pre-functionalized pyrazoles. | Suzuki-Miyaura coupling to form biaryl pyrazoles. | researchgate.netnih.gov |

Ring-Opening and Ring-Closing Transformations

The pyrazole ring is an aromatic heterocycle, which imparts it with considerable stability. Transformations that involve the opening or closing of this ring system typically require specific and often energetic conditions.

Ring-Opening Transformations

The pyrazole ring is generally resistant to cleavage under mild conditions. However, ring-opening can be achieved under more forceful circumstances. For the broader class of pyrazoles, ring-opening has been observed in the presence of strong bases, which can initiate deprotonation at a ring carbon atom, leading to subsequent bond cleavage pharmaguideline.comchemicalbook.com. Additionally, potent oxidizing agents or electrolytic oxidation methods can also disrupt the aromaticity and lead to the fragmentation of the pyrazole ring chemicalbook.com. For 3,4-diethyl-1-methyl-1H-pyrazol-5-amine, it is anticipated that the pyrazole core would exhibit similar resilience, with the electron-donating alkyl and amino groups potentially modulating the ring's susceptibility to such transformations.

Ring-Closing Transformations

In the context of 3,4-diethyl-1-methyl-1H-pyrazol-5-amine, "ring-closing" transformations typically refer to reactions where the exocyclic 5-amino group participates in the formation of a new, fused heterocyclic ring. This is a common and valuable strategy for the synthesis of more complex, polycyclic systems. The nucleophilic nature of the amino group allows it to react with a variety of bifunctional electrophiles.

For example, condensation reactions with 1,3-dicarbonyl compounds are a well-established route to pyrazolo[1,5-a]pyrimidines nih.gov. Similarly, reactions with α,β-unsaturated ketones can lead to the formation of pyrazolo[3,4-b]pyridines through a sequence of Michael addition followed by cyclization and dehydration nih.gov. These derivatizations build upon the existing pyrazole framework rather than altering the core ring itself.

| Reactant Type | Resulting Fused Ring System | General Reaction Type |

|---|---|---|

| 1,3-Diketone | Pyrazolo[1,5-a]pyrimidine | Condensation |

| β-Ketoester | Pyrazolo[1,5-a]pyrimidinone | Condensation |

| α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine | Michael Addition / Cyclization |

Reactivity of the Hydrate Moiety (e.g., Dehydration, Influence on Reactivity)

The term "hydrate" signifies that the compound crystallizes with one or more molecules of water integrated into its solid-state structure. These water molecules are typically associated with the primary compound through hydrogen bonding melscience.com.

Dehydration

A primary aspect of the hydrate moiety's reactivity is its potential for removal, a process known as dehydration. This is commonly achieved by heating the crystalline solid. The temperature at which dehydration occurs is a function of the strength of the hydrogen bonds holding the water within the crystal lattice nih.gov. For many organic hydrates, water loss is observed at temperatures below 100°C nih.govacs.org. The dehydration process can be monitored using thermal analysis techniques like Thermogravimetric Analysis (TGA), which measures the change in mass as a function of temperature. The stability of a hydrate and the kinetics of its dehydration can be influenced by environmental factors such as humidity nih.gov. It is expected that this compound would lose its water of hydration upon heating to yield the anhydrous form.

Influence on Reactivity

The presence of water of hydration can have a notable influence on the chemical reactivity of the compound, both in the solid state and in solution.

In the Solid State: The crystal packing and, consequently, the reactivity of a solid can be affected by the presence of water molecules. The hydrate and anhydrous forms of a compound are different crystalline phases and may exhibit distinct solid-state reactivity.

| Property | Potential Influence of the Hydrate Moiety |

|---|---|

| Melting Point | The hydrate will exhibit a different melting behavior than the anhydrous form; often, dehydration precedes melting. |

| Solubility | The hydrate and anhydrous forms can have different solubilities and dissolution rates in various solvents. |

| Chemical Stability | The hydrate may be more or less stable to degradation than the anhydrous form, depending on storage conditions (temperature and humidity). |

| Reactivity | The water of hydration can participate in or alter the course of chemical reactions in solution. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For pyrazole (B372694) derivatives, DFT calculations are commonly used to predict a wide range of properties. nih.gov

Geometry Optimization and Electronic Structure Analysis

This subsection would present the most stable three-dimensional structure of the molecule as determined by DFT calculations. The results would include optimized bond lengths, bond angles, and dihedral angles. An analysis of the electronic structure would describe the distribution of electron density within the molecule. For similar heterocyclic compounds, computational results are often compared with experimental data from X-ray crystallography to validate the theoretical model. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com This analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The analysis would include the calculated energies of these orbitals and visualizations of their spatial distribution across the molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net

Prediction of Protonation Sites and Acidity/Basicity Constants (pKa)

Computational methods can predict the most likely sites for protonation by calculating properties like proton affinity (PA) and gas-phase basicity (GB). researchgate.net This analysis would identify the most basic atom in 3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate (B1144303), which is expected to be one of the nitrogen atoms. jksus.org The theoretical calculation of the acidity constant (pKa) would provide a quantitative measure of its basicity in solution. jksus.org

Spectroscopic Property Predictions (e.g., Theoretical IR, NMR chemical shifts)

This subsection would present the predicted spectroscopic data from DFT calculations. Theoretical Infrared (IR) spectra would show the calculated vibrational frequencies, which correspond to the stretching and bending of different bonds in the molecule. Predicted Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms would also be reported. nih.gov These theoretical spectra are valuable tools for interpreting and confirming experimental spectroscopic data. researchgate.net

Mechanistic Investigations through Computational Modeling

If the compound is involved in chemical reactions, this section would describe computational studies aimed at elucidating the reaction mechanisms. This would involve calculating the structures and energies of transition states and intermediates to determine the most favorable reaction pathway. Such studies are essential for understanding how the molecule is synthesized and how it interacts with other chemical species.

Without published research specifically on 3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate, it is not possible to provide the detailed, data-driven article requested. The generation of scientifically accurate tables and specific research findings requires access to peer-reviewed computational studies on this particular compound.

Elucidation of Reaction Pathways and Transition State Structures

Computational chemistry plays a pivotal role in mapping the reaction pathways for the synthesis of pyrazole derivatives. nih.gov The synthesis of pyrazoles can be achieved through various routes, including the condensation of 1,3-diketones with hydrazine (B178648), the reaction of α,β-unsaturated carbonyls with hydrazine followed by dehydrogenation, and [3+2] cycloaddition reactions involving 1,3-dipoles. nih.govmdpi.com

Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to model these reaction mechanisms. researchgate.net By calculating the potential energy surface, chemists can identify the most probable pathway from reactants to products. This involves locating and characterizing stationary points, including reactants, intermediates, products, and, most importantly, transition state structures.

The transition state represents the highest energy point along the reaction coordinate and is a critical species for understanding the kinetics of a reaction. mdpi.com Computational models can determine the geometry, energy, and vibrational frequencies of these fleeting structures, which are often impossible to observe experimentally. mdpi.com For instance, in the synthesis of pyrazoles from chalcones and hydrazine hydrate, DFT calculations can elucidate the cyclization step and subsequent dehydration, providing a detailed molecular picture of the entire process. researchgate.net These investigations shed light on the molecular characteristics and help in optimizing reaction conditions for better yields and selectivity. researchgate.net

Calculation of Activation Energies and Reaction Enthalpies

A key outcome of studying reaction pathways is the calculation of activation energies (ΔEa) and reaction enthalpies (ΔHr). The activation energy, the energy barrier that must be overcome for a reaction to occur, is determined from the energy difference between the reactants and the transition state. Reaction enthalpy indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Quantum mechanical calculations are highly effective for estimating these values. For example, a computational study on the alkylation of a pyrazole derivative provided specific activation energies for competing reaction pathways. wuxiapptec.com When using a generic alkylating agent like methyl bromide, the calculated activation energy for N1 alkylation was 6.4 kcal/mol, while for N2 alkylation, it was 9.4 kcal/mol, indicating a preference for the N1 position. wuxiapptec.com However, when the calculations were repeated with a different reagent, N-methyl chloroacetamide, the activation energies were 18.0 kcal/mol for N1 and 15.0 kcal/mol for N2 alkylation, correctly predicting a reversal in selectivity that was consistent with experimental observations. wuxiapptec.com This highlights the power of computational chemistry in predicting reaction outcomes.

| Alkylating Reagent | Reaction Site | Activation Energy (kcal/mol) |

|---|---|---|

| Methyl Bromide (Generic) | N1 | 6.4 |

| N2 | 9.4 | |

| N-methyl chloroacetamide | N1 | 18.0 |

| N2 | 15.0 |

Solvent Effects on Reaction Mechanisms and Equilibrium

The solvent in which a reaction is carried out can significantly influence its mechanism, rate, and equilibrium position. dntb.gov.ua Computational models can account for these solvent effects, either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

Theoretical investigations have shown that solvent properties can modulate the reactivity and determine the reaction pathways in pyrazole chemistry. mdpi.com For example, in proton transfer processes, which are crucial for the tautomerism of pyrazoles, solvent molecules can actively participate by forming hydrogen-bonded networks that facilitate proton exchange. mdpi.com Computational studies on the 1,2-proton transfer in pyrazole complexes with water have identified transition states involving one or more water molecules, demonstrating the solvent's direct role in the reaction mechanism. mdpi.com These calculations help in selecting the appropriate solvent to favor a desired outcome in synthetic procedures. dntb.gov.ua

Analysis of Noncovalent Interactions

Noncovalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, can be effectively studied using various computational techniques that analyze the electron density and its derivatives. chemtools.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing chemical bonding and noncovalent interactions based on the topology of the electron density (ρ). youtube.com In QTAIM, the gradient of the electron density is used to partition a molecule into atomic basins. youtube.com The analysis focuses on bond critical points (BCPs), which are points of minimum electron density along the path between two interacting atoms. youtube.com

The properties of the electron density at these BCPs, such as its value (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature of the interaction. For pyrazole derivatives, QTAIM can be used to characterize intramolecular hydrogen bonds and other weak interactions that dictate the molecule's conformation and crystal packing. mdpi.com

| Interaction Type | Laplacian of Electron Density (∇²ρ(r)) | Total Energy Density (H(r)) |

|---|---|---|

| Shared (Covalent) | Negative | Negative |

| Closed-Shell (Ionic, H-bond, van der Waals) | Positive | Positive or Negative |

Noncovalent Interaction (NCI) Index Analysis

The Noncovalent Interaction (NCI) index is a computational tool used to visualize and identify noncovalent interactions in three-dimensional space. chemtools.orgwikipedia.org It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). wikipedia.org

NCI analysis generates 3D isosurfaces that highlight regions of noncovalent interactions. jussieu.fr These surfaces are typically color-coded to distinguish between different types of interactions. Blue surfaces generally indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces signify repulsive steric clashes. chemtools.orgjussieu.fr This visual approach provides an intuitive understanding of how and where molecules interact, which is valuable for studying crystal packing, protein-ligand binding, and the stability of molecular complexes involving pyrazole derivatives. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. nih.gov It provides a convenient way to study charge transfer and conjugative interactions within a molecular system. nih.gov

NBO analysis can quantify the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with this donor-acceptor interaction is calculated using second-order perturbation theory. nih.gov Higher E(2) values indicate stronger interactions. For pyrazole derivatives, NBO analysis can reveal hyperconjugative effects and intramolecular charge transfer that contribute to their stability and reactivity. nih.gov For example, it can quantify the interaction between a lone pair on a nitrogen atom and an antibonding orbital of an adjacent bond, providing insight into the electronic structure of the pyrazole ring. acs.org

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C3-N2) | Value |

| π(C4-C5) | π(C3-N2) | Value |

| Note: "LP" denotes a lone pair. Values are illustrative and depend on the specific molecule and level of theory. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules and atoms. eurasianjournals.com These simulations can provide detailed insights into the dynamic nature of compounds, including their conformational flexibility, interactions with surrounding molecules, and thermodynamic properties. eurasianjournals.com For pyrazole derivatives, MD simulations are invaluable for investigating structural stability and adaptability in various environments, which is crucial for applications in drug discovery and materials science. eurasianjournals.com

While specific molecular dynamics simulation studies on the crystal packing or solution behavior of this compound are not extensively available in the reviewed literature, the general applicability of these methods to the pyrazole class of compounds is well-established. eurasianjournals.comeurasianjournals.com Such simulations are instrumental in exploring the dynamic behavior and conformational possibilities of these molecules. eurasianjournals.comeurasianjournals.com

Crystal Packing Simulations:

Solution Behavior Simulations:

Regarding solution behavior, MD simulations can model the interactions between this compound and solvent molecules. For instance, a study on the parent compound, pyrazole, in an aqueous solution using MD simulations investigated the hydration shells around the molecule. uomustansiriyah.edu.iq The simulations provided insights into the N-H···OH₂ and N···HOH interactions, revealing the structure and stability of water molecules surrounding the pyrazole ring at different temperatures. uomustansiriyah.edu.iq A similar study on this compound would be expected to reveal how the diethyl, methyl, and amine substituents, along with the hydrate water molecule, influence the solvation shell and the compound's behavior in an aqueous environment.

The following table outlines the typical parameters and potential findings from a hypothetical molecular dynamics simulation study of this compound.

| Simulation Type | System Composition | Key Parameters | Potential Research Findings |

| Crystal Packing | Multiple molecules of this compound in a periodic box | Force Field (e.g., OPLS, AMBER), Temperature, Pressure, Simulation Time | - Prediction of stable crystal structures- Analysis of intermolecular hydrogen bonding networks involving the amine group and water of hydration- Determination of lattice energies and sublimation enthalpies |

| Solution Behavior | One or more molecules of this compound in a solvent (e.g., water) box | Force Field, Solvent Model (e.g., TIP3P), Temperature, Pressure, Simulation Time | - Calculation of Radial Distribution Functions (RDFs) to characterize the solvation shell- Analysis of the lifetime and dynamics of hydrogen bonds between the solute and solvent- Determination of the diffusion coefficient of the compound in solution |

Further computational research employing molecular dynamics simulations would be beneficial to fully characterize the solid-state and solution-phase properties of this compound.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Building Block in Complex Molecule Synthesis

The inherent reactivity of 5-aminopyrazole derivatives makes them ideal building blocks for constructing bicyclic and polycyclic heterocyclic compounds. The specific arrangement of reactive sites in 3,4-diethyl-1-methyl-1H-pyrazol-5-amine allows it to act as a binucleophile, readily reacting with biselectrophilic reagents to form new fused rings.

Fused pyrazole (B372694) systems are prominent scaffolds in medicinal chemistry and materials science. The aminopyrazole core of 3,4-diethyl-1-methyl-1H-pyrazol-5-amine is a key starting point for the synthesis of these important molecular frameworks, including pyrazolopyrimidines and pyrazolopyridines.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles synthesized from 5-aminopyrazole precursors. The synthesis generally involves the reaction of the aminopyrazole with a 1,3-bielectrophilic species, such as a β-dicarbonyl compound, an α,β-unsaturated ketone, or an enaminone. chim.it The reaction proceeds via an initial condensation or Michael addition, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core. chim.itnih.gov

The reaction of a 5-aminopyrazole with a β-dicarbonyl compound like acetylacetone (B45752) is a common and straightforward method to access this scaffold. chim.it Microwave-assisted, one-pot, three-component reactions of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds have proven to be an efficient method for synthesizing pyrazolo[1,5-a]pyrimidines, often resulting in high yields and purity within minutes. nih.gov Another approach involves the reaction of 5-aminopyrazoles with enaminones under solvent-free conditions, which can also be halogenated or nitrated in a one-pot manner to produce functionalized derivatives. chim.it

| Aminopyrazole Reactant | 1,3-Bielectrophile | Reaction Conditions | Resulting Fused System | Reference |

|---|---|---|---|---|

| 5-Amino-3-methylpyrazole | Acetylacetone | Conventional Heating | 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine | chim.it |

| 3-Amino-1H-pyrazole | Aldehyde and β-Dicarbonyl Compound | Microwave Irradiation | Substituted Pyrazolo[1,5-a]pyrimidines | nih.gov |

| 5-Aminopyrazole | β-Enaminone | Solvent-free, 180 °C | Substituted Pyrazolo[1,5-a]pyrimidines | chim.it |

| Ethyl 5-amino-1H-pyrazole-4-carboxylate | 3-Methyl-1-phenylbut-2-en-1-one | DMF/NaH | Ethyl 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | nih.gov |

The synthesis of the pyrazolo[3,4-b]pyridine scaffold from a 5-aminopyrazole like 3,4-diethyl-1-methyl-1H-pyrazol-5-amine involves annelating a pyridine (B92270) ring onto the pyrazole core. cdnsciencepub.com This is typically achieved by reacting the aminopyrazole, which acts as a 1,3-dinucleophile, with a 1,3-CCC-biselectrophile. mdpi.com Common reagents for this transformation include 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and alkynyl aldehydes. mdpi.comnih.gov

For instance, the reaction of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones in the presence of a catalyst like zirconium tetrachloride (ZrCl₄) yields substituted pyrazolo[3,4-b]pyridines. mdpi.com Similarly, treating 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid is a widely used strategy. mdpi.com A more recent approach involves a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, which can be controlled to produce either halogenated or non-halogenated pyrazolo[3,4-b]pyridines by selecting the appropriate catalyst, such as silver, iodine, or N-bromosuccinimide (NBS). nih.gov

| 5-Aminopyrazole Derivative | Reactant(s) | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-Amino-1-phenylpyrazole | α,β-Unsaturated Ketone | ZrCl₄ catalyst, DMF/EtOH, 95 °C | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | mdpi.com |

| 1-Phenyl-3-methyl-5-aminopyrazole | 1,3-Diketone | Glacial Acetic Acid | Substituted 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine | mdpi.com |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Alkynyl Aldehyde | Ag(CF₃CO₂)/TfOH or Iodine/NBS | Functionalized 1,3-diphenyl-1H-pyrazolo[3,4-b]pyridines | nih.gov |

| 5-Amino-1-(aryl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Benzoylacetone or Cyanoacetone | Reflux | Poly-substituted Pyrazolo[3,4-b]pyridines | nih.gov |

The synthetic utility of 5-aminopyrazoles extends beyond the preparation of pyrazolopyrimidines and pyrazolopyridines to a broader range of fused heterocyclic systems. airo.co.inmdpi.com By choosing appropriate reaction partners, the aminopyrazole core can be annelated to form other important scaffolds. For example, reaction of a substituted 5-aminopyrazole-4-carbonitrile with thiourea (B124793) can lead to the formation of pyrazolo[3,4-d]pyrimidines. nih.gov Subsequent reactions on this new scaffold can generate even more complex polyfused systems. nih.gov Similarly, reactions with reagents like ethyl chloroacetate can lead to the formation of thieno[2,3-b]pyridine derivatives fused to the pyrazole ring. d-nb.info These reactions highlight the versatility of the 5-aminopyrazole template in building diverse and complex heterocyclic structures. ias.ac.in

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.comnih.gov 5-Aminopyrazole derivatives are excellent candidates for MCRs due to their multiple nucleophilic sites.

These one-pot syntheses are valued for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. researchgate.net For example, a three-component reaction between a 5-aminopyrazole, an aldehyde, and a cyclic β-diketone can yield 4,7-dihydropyrazolo[3,4-b]pyridine derivatives. researchgate.netnih.gov The choice of catalyst and reaction conditions, including conventional heating, microwave irradiation, or ultrasound, can influence the reaction pathway and product outcome. researchgate.netresearchgate.net Such reactions have been used to create a wide array of complex structures, including spiro-linked heterocycles, by reacting 5-aminopyrazoles with isatin and α-cyanoacetic esters. researchgate.net

| Aminopyrazole Component | Other Reactants | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| 5-Aminopyrazole | Aryl Aldehyde, Cyclic β-Diketone | DMF, Conventional Heating | Pyrazolo[3,4-b]pyridines | researchgate.net |

| 5-Amino-3-methyl-1-phenylpyrazole | Aromatic Aldehyde, Dimedone | Ethanol (B145695), Reflux | 1H-Pyrazolo[3,4-b]quinoline | nih.gov |

| 5-Aminopyrazole | Aryl Aldehyde, Indandione | Ethanol, Ultrasonic Irradiation | Pyrazolo[3,4-b]pyridine derivatives | researchgate.net |

| Pyrazol-5-one | Aromatic Aldehyde, Malononitrile | Ammonium Acetate | Pyrazolopyridines | researchgate.net |

Precursor for Fused Heterocyclic Systems

Applications in Ligand Chemistry for Inorganic and Organometallic Synthesis

Pyrazole-type molecules are significant in organometallic and coordination chemistry due to their ability to act as effective ligands for a wide range of metal ions. revistabionatura.com The pyrazole ring contains two nitrogen atoms, a pyridine-type (sp²-hybridized) and a pyrrole-type, which can both participate in coordination. The presence of the additional 5-amino group in a molecule like 3,4-diethyl-1-methyl-1H-pyrazol-5-amine enhances its potential as a ligand, offering multiple binding sites for metal centers.

These pyrazole-based ligands can form stable complexes with various transition metals. The coordination can occur through a single nitrogen atom (monodentate), or the ligand can bridge two metal centers (exo-bidentate), a common mode for pyrazolates. revistabionatura.com The resulting metal complexes have diverse structural architectures and can exhibit interesting properties, making them relevant in areas such as catalysis and materials science. For example, pyrazole-derived ligands have been used to construct coordination polymers with metals like cobalt, zinc, and cadmium, leading to extended 2D or 3D supramolecular structures stabilized by hydrogen bonding.

Coordination to Metal Centers

The aminopyrazole moiety is an excellent ligand for a variety of metal ions. The coordination can occur through the pyridine-type nitrogen atom (N2) of the pyrazole ring or through the exocyclic amino group, allowing it to function as a monodentate or a chelating bidentate ligand. The presence of diethyl groups at the C3 and C4 positions, along with the N1-methyl group, introduces steric bulk and alters the electronic density of the ring, which can fine-tune the stability, geometry, and reactivity of the resulting metal complexes. This tunability is crucial for designing complexes with specific catalytic or material properties.

Table 1: Illustrative Coordination Behavior of Pyrazole-Based Ligands with Various Metal Centers This table presents data for analogous pyrazole compounds to illustrate potential coordination modes.

| Ligand | Metal Ion | Coordination Mode | Resulting Complex Geometry |

|---|---|---|---|

| 3-methyl-1H-pyrazole-4-carboxylic acid | Co(II) | Monodentate (via carboxylate) | Octahedral rsc.org |

| 3-methyl-1H-pyrazole-4-carboxylic acid | Cd(II) | Bridging Bidentate | 3D Coordination Polymer rsc.org |

| 5-aminopyrazole derivatives | Pd(II) | Bidentate (N, NH2) | Square Planar |

| Substituted Pyridylpyrazole | Ag(I) | Bidentate (N_pyrazole, N_pyridine) | Linear or Trigonal Planar |

Development of Pyrazole-Based Ligands for Catalysis

Metal complexes derived from pyrazole-based ligands are extensively used as catalysts in a wide range of organic transformations. The pyrazole unit can stabilize various oxidation states of the metal center and its substituents can be modified to create a specific chiral environment for asymmetric catalysis. For 3,4-diethyl-1-methyl-1H-pyrazol-5-amine, its coordination to metals like palladium, copper, rhodium, or ruthenium could yield catalysts for reactions such as C-C cross-coupling (e.g., Suzuki, Heck), hydrogenations, and oxidation reactions. The amine group can also play a direct role in catalysis by acting as a proton shuttle or by forming hydrogen bonds with substrates, influencing the reaction's stereoselectivity and rate.

Table 2: Examples of Catalytic Applications Using Pyrazole-Based Metal Complexes This table includes performance data for catalysts based on related pyrazole ligands to demonstrate their potential catalytic activity.

| Catalyst System | Reaction Type | Substrate | Yield (%) | Notes |

|---|---|---|---|---|

| Co(II)/3-methyl-1H-pyrazole-4-carboxylic acid | Oxygen Evolution Reaction (OER) | Water | - | Electrocatalytic activity observed rsc.org |

| Pd(OAc)2/PPh3 with 5-aminopyrazole | Intramolecular Heck Coupling | β-halovinyl aldehydes | High | Synthesis of fused pyrazolo[3,4-b]pyridines beilstein-journals.org |

| L-proline with 5-aminopyrazole | Three-component reaction | Aldehyde, β-ketonitrile | Excellent | Synthesis of pyrazolo[3,4-b]pyridines nih.gov |

Integration into Advanced Materials (Non-Biological)

The unique combination of a rigid aromatic heterocycle and a reactive functional group makes aminopyrazoles valuable synthons for advanced materials with tailored optical, thermal, and structural properties.

Components in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Table 3: Properties of Illustrative MOFs Incorporating N-Heterocyclic Linkers Data for representative MOFs are shown to exemplify the properties achievable with functionalized linkers.

| MOF Name | Metal Node | Organic Linker | BET Surface Area (m²/g) | Application Highlight |

|---|---|---|---|---|

| MOF-5 | Zn4O | 1,4-Benzenedicarboxylate | ~3000 | Gas Storage researchgate.net |

| UiO-66 | Zr6O4(OH)4 | 1,4-Benzenedicarboxylate | ~1200 | Catalysis, Stability nih.gov |

| Amine-functionalized MOFs | Various | Amine-containing linker | Variable | CO2 Capture rsc.org |

| MIL-101 | Cr3O | 1,4-Benzenedicarboxylate | ~4100 | High-resolution H2 adsorption nih.gov |

Applications in Polymer Chemistry

Incorporating the pyrazole moiety into a polymer backbone or as a pendant group can impart desirable properties such as high thermal stability, specific optical behavior, and metal-chelating capabilities. A monomer derived from 3,4-diethyl-1-methyl-1H-pyrazol-5-amine could be synthesized, for example, by introducing a polymerizable group (like a vinyl or methacrylate group) onto the amine. The resulting polymers could find applications as functional coatings, membranes, or as polymeric ligands for catalysis. The thermal stability of pyrazole-containing polymers is often high due to the aromatic nature of the heterocycle.

Table 4: Thermal Properties of Representative Pyrazole-Containing Polymers This table presents data for analogous polymers to illustrate the potential thermal stability.

| Polymer | Monomer Structure | Polymer Decomposition Temp. (°C) | Molecular Weight (Mn, g/mol) |

|---|---|---|---|

| Poly(DFPMA) | 1,3-diphenyl-1H-pyrazol-5-yl methacrylate | 216 - 243 | - |

| Pyrazole-based Copolymer | 4-(4-(phenyldiazenyl)-1H-pyrazole-3,5-diyl) diamine | 236 | 18753 nih.gov |

| Pyrazole-based Homopolymer | 4-(4-(phenyldiazenyl)-1H-pyrazole-3,5-diyl) diamine | 247 | 16307 nih.gov |

| Poly(DPMA-co-St) Blend | 1,3-diphenyl-1H-pyrazol-5-yl methacrylate | 275.4 | - |

Development of Liquid Crystalline Materials

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. The molecules that form these phases (mesogens) typically consist of a rigid core and flexible terminal chains. The planar and rigid pyrazole ring is an excellent candidate for inclusion in the core of a mesogen. By attaching long alkyl or alkoxy chains to a molecule containing the 3,4-diethyl-1-methyl-1H-pyrazol-5-amine core, it is possible to induce liquid crystalline behavior. The specific arrangement of the substituents would influence the type of mesophase (e.g., nematic, smectic) and the temperature range of its stability nih.gov.

Table 5: Phase Transition Temperatures of Analogous Heterocyclic Liquid Crystals This table shows data for related compounds to illustrate the potential for mesophase formation.

| Compound Structure | Phase Transition Sequence and Temperatures (°C) |

|---|---|

| 5H-thiazolo[4,3-b] rsc.orgnih.gov thiadiazol derivative ([V]2) | Cr 200 SmA 225 N 280 I |

| 5H-thiazolo[4,3-b] rsc.orgnih.gov thiadiazol derivative ([V]3) | Cr 190 SmA 210 N 275 I |

| Pyrazoline derivative ([IV]a) | On Heating: Cr 180 SmA 210 I; On Cooling: I 200 N 170 Cr researchgate.net |

| Pyridinium-Pyrazolium Salt (n=12) | Cr 144 SmA 295 I unl.pt |

Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic Liquid

Use as Dye Molecules and in Optical Applications

The aminopyrazole system can act as an effective electron-donating group within a larger conjugated molecule, forming the basis of a "push-pull" chromophore. When combined with an electron-accepting group, these molecules can exhibit strong absorption in the visible spectrum, making them useful as dyes. Furthermore, such structures often display fluorescence, with potential applications as biological probes, sensors, or as emitters in organic light-emitting diodes (OLEDs). The specific absorption and emission wavelengths can be tuned by modifying the substituents on the pyrazole ring and the nature of the acceptor group.

Table 6: Photophysical Properties of Illustrative Pyrazole-Based Dyes This table presents spectroscopic data for analogous dye molecules to demonstrate potential optical properties.

| Dye Structure | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Solvent |

|---|---|---|---|

| Pyrazole-phenanthridine dyad (2a) | 350 | 392 | ACN |

| Protonated Pyrazole-phenanthridine dyad (2a-H+) | 375 | 457 | ACN/TFA rsc.org |

| Pyrazolone (B3327878) Azo-dye (Compound 2) | 415 | 560 | Methanol |

| Dipyridylpyrazole Silver Complex (PF6-) | 352 | 472 | CH2Cl2 researchgate.net |

| 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one | 390 | 580 | Thin Film researchgate.net |

Based on a comprehensive review of available scientific literature, there is currently no documented information regarding the application of 3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate (B1144303) in stereoselective synthesis, either as a chiral auxiliary or as a precursor.

Extensive searches for research findings, data, or scholarly articles detailing the use of this specific compound in stereoselective chemical processes did not yield any relevant results. While the broader class of pyrazole derivatives is known for a wide range of applications in chemical synthesis and materials science, the specific role of 3,4-diethyl-1-methyl-1H-pyrazol-5-amine hydrate in controlling the stereochemical outcome of a reaction has not been reported in the accessible literature.

Therefore, content for the requested section cannot be generated.

Q & A

Q. Key Parameters :

| Factor | Impact |

|---|---|

| Solvent polarity | Polar solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. |

| Temperature | Elevated temperatures (70–90°C) accelerate reactions but risk decomposition. |

| Base selection | Strong bases (NaH) improve alkylation efficiency but require anhydrous conditions. |

Yield optimization often requires iterative adjustments using Design of Experiments (DoE) to balance purity and efficiency .

Basic: How is the crystal structure of this compound determined using X-ray diffraction?

Methodological Answer:

Steps for Crystallographic Analysis :

Crystal Growth : Slow evaporation from ethanol/water mixtures to obtain single crystals.

Data Collection : X-ray diffraction (XRD) at low temperatures (e.g., 100 K) to minimize thermal motion.

Structure Solution : Use direct methods (e.g., SHELXS ) for phase determination .

Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding networks. Hydrate water molecules are located via difference Fourier maps .

Visualization : ORTEP-3 generates thermal ellipsoid plots to assess positional uncertainty .

Q. Critical Considerations :

- Hydrate stability : Ensure crystals do not dehydrate during data collection by using cryoprotectants (e.g., glycerol).

- Hydrogen bonding : Analyze O–H···N interactions between water and the pyrazole amine to confirm hydrate formation .

Advanced: What strategies ensure the stability of the hydrate form during synthesis and storage?

Methodological Answer:

- Controlled Humidity : Perform recrystallization in sealed environments with relative humidity >70% to prevent dehydration .

- Lyophilization : Freeze-drying aqueous solutions preserves the hydrate structure by avoiding thermal degradation.

- Storage Conditions : Use desiccators with saturated salt solutions (e.g., NaCl) to maintain constant humidity. Monitor via thermogravimetric analysis (TGA) to detect water loss .

Q. Experimental Validation :

- Karl Fischer titration : Quantify water content pre- and post-storage.

- PXRD : Compare patterns with anhydrous forms to detect phase changes .

Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

Common Discrepancies :

- NMR shifts : Ambiguities in H-bonded protons (e.g., hydrate water vs. amine protons).

- IR bands : Overlap between N–H (amine) and O–H (water) stretches.

Q. Resolution Strategies :

2D NMR (HSQC, NOESY) : Differentiate exchangeable protons and confirm hydrogen bonding networks .

Deuterium Exchange : Replace H₂O with D₂O to isolate O–H signals in IR/NMR .

Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian) .

Advanced: What experimental approaches evaluate biological activity, particularly enzyme inhibition?

Methodological Answer:

In Vitro Assays :

- Enzyme Inhibition :

- Kinetic assays : Monitor substrate conversion (e.g., spectrophotometric detection of NADH depletion) in the presence of the compound. IC₅₀ values are calculated using dose-response curves .

- Docking studies : Use AutoDock Vina to predict binding modes to target enzymes (e.g., kinases or hydrolases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.